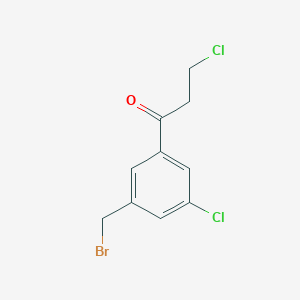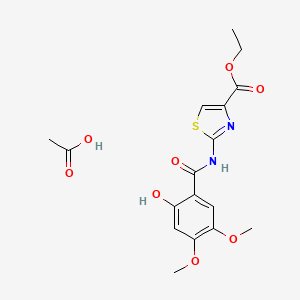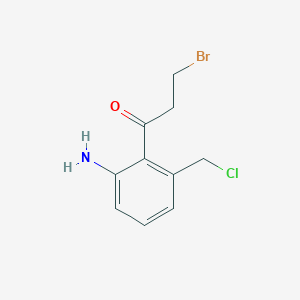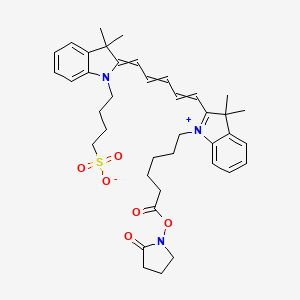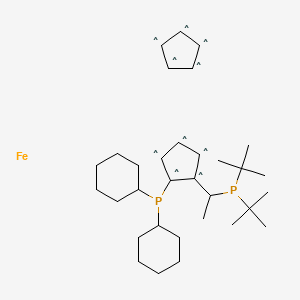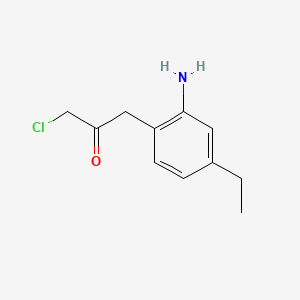
1-(3-Aminophenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminophenyl)-3-chloropropan-1-one is an organic compound that features both an amino group and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3-chloropropan-1-one typically involves the reaction of 3-nitroacetophenone with a chlorinating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Chlorination: Using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 1-(3-Nitrophenyl)-3-chloropropan-1-one.
Reduction: 1-(3-Aminophenyl)-3-propanol.
Substitution: 1-(3-Aminophenyl)-3-alkylthio-1-propanone.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminophenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism by which 1-(3-Aminophenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to alterations in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-phenylurea: Known for its interactions with protein kinases and potential therapeutic applications.
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-naphthalen-1-ylurea: Studied for its effects on cellular signaling pathways and potential use in drug development.
Uniqueness: 1-(3-Aminophenyl)-3-chloropropan-1-one stands out due to its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2 |
InChI-Schlüssel |
WGOBBGWNFSNXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
